3-hydrazinyl-2-methylpropan-1-ol hydrochloride
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Overview
Description
3-Hydrazinyl-2-methylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C4H13ClN2O. It is a derivative of hydrazine and is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-2-methylpropan-1-ol hydrochloride typically involves the reaction of 2-methylpropan-1-ol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Starting Materials: 2-methylpropan-1-ol, hydrazine hydrate, hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at a temperature range of 50-70°C for several hours.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
3-Hydrazinyl-2-methylpropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydrazinyl-2-methylpropan-1-ol hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, participating in the formation of new bonds and the modification of existing structures. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydrazinyl-2-methylpropan-1-ol dihydrochloride
- 2-Hydrazinyl-2-methylpropan-1-ol hydrochloride
- 3-Hydrazinyl-2-methylbutan-1-ol hydrochloride
Uniqueness
3-Hydrazinyl-2-methylpropan-1-ol hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydrazinyl group provides reactivity that is not present in many other compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-hydrazinyl-2-methylpropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.ClH/c1-4(3-7)2-6-5;/h4,6-7H,2-3,5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYRFYTWLWEBNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.61 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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